molecular formula C8H5FN2O2 B13038168 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B13038168
M. Wt: 180.14 g/mol
InChI Key: JRDFZGBEAPFXRD-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, cyclization, and functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This fluorinated compound often exhibits enhanced stability, bioavailability, and target specificity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)4-1-2-10-6(4)5/h1-3,10H,(H,12,13)

InChI Key

JRDFZGBEAPFXRD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2F)C(=O)O

Origin of Product

United States

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